(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
Description
The compound “(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide” is a structurally complex molecule featuring a benzo[d]thiazole scaffold fused with a chromene-carboxamide moiety. Key structural attributes include:
- Benzo[d]thiazole core: Substituted with 5,6-dimethoxy groups, which enhance electron density and influence binding interactions.
- Prop-2-yn-1-yl substituent: A propargyl group at position 3, contributing to steric and electronic modulation.
- Chromene-3-carboxamide: A 4-oxo-4H-chromene unit conjugated to a carboxamide group, likely enhancing π-π stacking and hydrogen-bonding capabilities.
- (Z)-configuration: The stereochemistry at the imine linkage (ylidene) may critically affect biological activity and solubility.
Properties
CAS No. |
895432-76-5 |
|---|---|
Molecular Formula |
C22H16N2O5S |
Molecular Weight |
420.44 |
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h1,5-8,10-12H,9H2,2-3H3 |
InChI Key |
FLSINXFPXQGDHX-FCQUAONHSA-N |
SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC#C)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of a 2-aminothiophenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-yn-1-yl Group: This can be achieved through alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Chromene Moiety: The chromene structure can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.
Coupling of the Two Moieties: The final step involves the coupling of the benzo[d]thiazole and chromene moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, although detailed studies are required to confirm these effects.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related benzothiazole, thiadiazole, and thiophene derivatives (Table 1).
Key Insights from Comparative Analysis
Structural Diversity and Bioactivity: The target compound’s chromene-carboxamide moiety distinguishes it from simpler benzothiazole derivatives (e.g., 4g in ), which lack extended conjugation systems. This feature may enhance interactions with biological targets like kinases or DNA topoisomerases. Propynyl vs.
Synthetic Efficiency :
- The target compound’s synthesis likely faces challenges due to its stereospecific (Z)-configuration and multiple electron-rich substituents. By contrast, thiadiazole derivatives (e.g., 4g in ) achieve higher yields (82%) under milder conditions .
Physicochemical Properties :
- Solubility : The 5,6-dimethoxy groups may improve aqueous solubility compared to halogenated analogs (e.g., 4i in , % yield) .
- Thermal Stability : The chromene-carboxamide unit likely confers higher melting points (>200°C inferred) relative to thiophene-triazepine derivatives (mp 160–204°C) .
Spectroscopic Signatures :
- IR spectra of similar compounds (e.g., 1690 cm⁻¹ for C=O in ) align with the target’s expected carbonyl stretches .
- The absence of NH stretches in the target’s IR (due to ylidene formation) contrasts with NH-containing analogs (e.g., 7b in ) .
Research Findings and Limitations
- Knowledge Gaps: The evidence lacks data on the target compound’s pharmacokinetics, toxicity, or specific biological targets.
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a benzo[d]thiazole core and various functional groups that may enhance its biological activity, particularly in the realms of anticancer and anti-inflammatory effects.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 420.4 g/mol. Its IUPAC name indicates the presence of multiple substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N2O5S |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
| InChI Key | FLSINXFPXQGDHX-UHFFFAOYSA-N |
The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activities or receptor functions. The benzo[d]thiazole core may enhance binding affinity to hydrophobic pockets within target proteins, while the dimethoxy groups can influence solubility and bioavailability, crucial for therapeutic efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromone and thiazole compounds exhibit notable anticancer properties. For instance, chromone carboxamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (OVCAR), and colon (HCT116) cancers. The IC50 values for some derivatives were reported between 0.9–10 μM, indicating promising activity .
Case Study: Cytotoxicity Evaluation
In a comparative study, several chromone derivatives were synthesized and tested for their anticancer activity. Among these, compounds with specific substituents on the chromone nucleus exhibited enhanced cytotoxicity. For example, a derivative containing a 6-fluoro substituent displayed increased potency against breast cancer cells .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties by acting as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. Structure-activity relationship (SAR) studies suggest that hydrophilic derivatives tend to show greater inhibition of this enzyme .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are employed to prepare (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide?
The compound can be synthesized via cyclocondensation reactions involving substituted benzothiazole and chromene-carboxamide precursors. For example:
- Step 1 : Synthesize the 5,6-dimethoxybenzo[d]thiazole scaffold by cyclizing 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
- Step 2 : Introduce the propargyl group via alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Couple the chromene-3-carboxamide moiety via a Z-selective imine formation using hydrazine derivatives under reflux in ethanol .
- Characterization : Confirm regiochemistry via ¹H/¹³C NMR (e.g., NOE experiments for Z-configuration) and mass spectrometry (e.g., [M+H]⁺ peak) .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- Spectroscopy :
- IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
- NMR : ¹H NMR resolves methoxy protons (δ ~3.8–4.0 ppm), propargyl protons (δ ~2.5–3.0 ppm), and chromene aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR identifies quaternary carbons (e.g., C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of CO from chromene).
- HPLC : Purity >95% confirmed using reverse-phase C18 columns (e.g., MeCN/H₂O gradient) .
Q. What preliminary biological activities have been reported for this compound?
Initial screening suggests:
- Antifungal Activity : MIC values of 8–16 µg/mL against Candida albicans via broth microdilution assays, likely due to thiazole-chromene synergy disrupting ergosterol biosynthesis .
- Kinase Inhibition : IC₅₀ of 1.2 µM against GSK-3β in ATP-competitive assays, attributed to the benzothiazole scaffold mimicking ATP’s adenine binding .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) for kinase targets .
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding between chromene C=O and kinase catalytic lysine) .
- Cellular Assays : Measure downstream biomarkers (e.g., β-catenin levels for GSK-3β inhibition) via Western blot .
Q. How are structure-activity relationships (SAR) explored for this compound?
- Substituent Variation : Replace the propargyl group with alkyl/aryl groups to assess steric/electronic effects on activity. For example:
- Propargyl → Ethyl : Reduces antifungal activity (MIC >32 µg/mL), indicating alkyne’s role in membrane penetration .
- Dimethoxy → Trifluoromethoxy : Enhances kinase inhibition (IC₅₀ = 0.8 µM) due to increased hydrophobicity .
- Scaffold Hybridization : Fuse with triazole or oxadiazole rings to improve metabolic stability .
Q. How can contradictory data in biological assays be resolved?
Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition profiles. Standardize using 100 µM ATP .
- Solubility Issues : Use DMSO concentrations <1% to avoid aggregation artifacts. Confirm solubility via nephelometry .
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. What methodologies are used for in vivo evaluation?
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to rodents. Plasma half-life (t₁/₂) and bioavailability (F%) are determined via LC-MS/MS .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .
- Efficacy Models : Use a xenograft model (e.g., HCT-116 colon cancer) to assess tumor growth inhibition at 25 mg/kg/day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
